Scientific Field: Organic Chemistry Summary of Application: 2-(Dimethylvinylsilyl)pyridine is used in organic synthesis for C-C and C-X bond-forming processes, including carbomagnesiation and borylation . Methods of Application:
Carbomagnesiation: Typically involves the addition of Grignard reagents to alkenes in the presence of 2-(Dimethylvinylsilyl)pyridine to form carbon-carbon bonds.
Borylation: Involves the addition of boron-containing reagents to organic substrates, facilitated by 2-(Dimethylvinylsilyl)pyridine, to introduce boron into the molecule. These methods allow for the formation of complex organic molecules with high precision and yield, essential for pharmaceuticals and materials science.
Scientific Field: Medicinal Chemistry Summary of Application: Pyridine derivatives, including those related to 2-(Dimethylvinylsilyl)pyridine, have been studied for their anti-inflammatory properties . Methods of Application:
Synthesis of Pyrimidines: Utilizing 2-(Dimethylvinylsilyl)pyridine as a precursor or intermediate in the synthesis of pyrimidine derivatives.
Inhibitory Activity Testing: Assessing the inhibitory response against vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Several pyrimidine derivatives exhibit potent anti-inflammatory effects, which could lead to the development of new anti-inflammatory drugs.
Scientific Field: Pharmacology Summary of Application: Pyridine scaffolds, such as 2-(Dimethylvinylsilyl)pyridine, are crucial for synthesizing various pharmaceuticals due to their clinical diversity . Methods of Application:
Drug Design: Leveraging the pyridine structure for the design of new drug molecules.
Synthetic Pathways: Developing synthetic pathways that incorporate 2-(Dimethylvinylsilyl)pyridine for target pharmaceuticals. The use of pyridine derivatives has led to the creation of a wide range of drugs with different therapeutic effects.
Scientific Field: Oncology Summary of Application: Pyridine derivatives, including 2-(Dimethylvinylsilyl)pyridine, have been explored for their potential as cancer therapeutics . Methods of Application:
Synthesis of PI3K Inhibitors: Utilizing the compound in the synthesis of PI3K inhibitors, which are promising for cancer treatment.
Clinical Trials: Testing the efficacy and safety of these inhibitors in clinical trials. Some pyridine-based compounds have shown promise in preclinical studies as potential cancer therapies.
Scientific Field: Biochemistry Summary of Application: Pyridine nucleotides, related to 2-(Dimethylvinylsilyl)pyridine, play a role in enzymatic redox reactions . Methods of Application:
Prosthetic Group: Acting as a prosthetic group in enzymes for oxidation-reduction processes.
Scientific Field: Pharmaceutical Development Summary of Application: The pyridine scaffold is used extensively in the design and synthesis of new drug molecules . Methods of Application:
Molecular Frameworks: Creating novel pyridine-based molecular frameworks for a diverse range of diseases.
Testing Potential: Evaluating the chemical space for potential therapeutic effects. The emergence of several potent drug candidates against diversified diseases.
Scientific Field: Agricultural Chemistry Summary of Application: Pyridine derivatives are key components in the formulation of agrochemicals . Methods of Application:
Pesticide and Herbicide Synthesis: Using 2-(Dimethylvinylsilyl)pyridine in the synthesis of compounds with pesticidal and herbicidal properties.
Efficacy Testing: Assessing the compounds’ effectiveness against various agricultural pests and weeds. The development of new, more effective, and environmentally friendly agrochemicals.
Scientific Field: Nutritional Science Summary of Application: Pyridine compounds are found in vitamins that have high potency and selectivity in biological systems . Methods of Application:
Vitamin Synthesis: Involving pyridine derivatives in the synthesis of vitamins such as pyridoxine.
Biological Testing: Studying the biological effects and potency of these vitamins. Enhanced understanding of vitamin functions and their impact on human health.
Scientific Field: Chemical Engineering Summary of Application: Pyridine and its derivatives serve as solvents and reagents in various chemical processes . Methods of Application:
Chemical Reactions: Employing pyridine derivatives as solvents to facilitate reactions.
Reagent Role: Using these compounds as reagents in synthesis and purification processes. Improved reaction conditions and outcomes in chemical manufacturing.
Scientific Field: Proteomics Summary of Application: This compound is utilized in proteomics research to study protein interactions and modifications. Methods of Application:
Protein Modification: Employing 2-(Dimethylvinylsilyl)pyridine to modify proteins for better characterization and study.
Scientific Field: Synthetic Chemistry Summary of Application: The compound is used in various C-C and C-X bond-forming processes, including carbomagnesiation and borylation. Methods of Application:
C-C Bond Formation: Utilizing the compound in cross-coupling reactions to form carbon-carbon bonds.
C-X Bond Formation: Employing it in reactions to form carbon-halogen bonds, crucial for pharmaceuticals and agrochemicals. Results: Development of efficient synthetic routes for complex organic molecules.
Scientific Field: Industrial Safety Summary of Application: Understanding the safety profile and handling procedures for 2-(Dimethylvinylsilyl)pyridine to ensure safe industrial practices. Methods of Application:
Risk Assessment: Conducting thorough risk assessments for the compound’s use in industrial settings.
Safety Protocols: Developing safety protocols for handling, storage, and disposal. Results: Establishment of safe handling guidelines and minimization of occupational hazards.
Scientific Field: Environmental Chemistry Summary of Application: Investigating the environmental impact of 2-(Dimethylvinylsilyl)pyridine and its derivatives. Methods of Application:
Impact Studies: Assessing the environmental fate and transport of the compound.
Degradation Analysis: Studying the degradation pathways and byproducts in various environmental conditions. Results: Insights into the environmental persistence and potential ecological effects of pyridine derivatives.
Scientific Field: Nanotechnology Summary of Application: Utilizing 2-(Dimethylvinylsilyl)pyridine in the synthesis of nanomaterials and surface functionalization. Methods of Application:
Nanoparticle Synthesis: Incorporating the compound in the synthesis of nanoparticles with specific properties.
Surface Functionalization: Modifying the surface of nanomaterials for targeted applications. Results: Creation of novel nanomaterials with tailored properties for use in electronics, medicine, and catalysis.
Scientific Field: Analytical Chemistry Summary of Application: Employing 2-(Dimethylvinylsilyl)pyridine as a reagent in analytical methods to detect and quantify chemical species. Methods of Application:
Chromatography: Using the compound as a stationary phase modifier in chromatographic separations.
2-(Dimethylvinylsilyl)pyridine is an organosilicon compound characterized by the presence of a pyridine ring substituted with a dimethylvinylsilyl group. This compound features a silicon atom bonded to two methyl groups and a vinyl group, which contributes to its unique reactivity and properties. The chemical structure can be represented as follows:
This compound is of interest in various fields, including organic synthesis and materials science, due to its ability to participate in diverse
Several methods have been developed for synthesizing 2-(Dimethylvinylsilyl)pyridine:
2-(Dimethylvinylsilyl)pyridine has potential applications in several areas:
Several compounds share structural similarities with 2-(Dimethylvinylsilyl)pyridine. Here are some notable examples:
The uniqueness of 2-(Dimethylvinylsilyl)pyridine lies in its specific silylation pattern and potential reactivity due to the vinyl group, which differentiates it from other similar compounds. Its ability to selectively participate in chemical transformations while maintaining stability makes it an interesting candidate for further research and application development.
Palladium-catalyzed Heck-type coupling reactions represent a fundamental approach for the synthesis of 2-(dimethylvinylsilyl)pyridine and related vinylpyridine derivatives. These methodologies exploit the versatility of palladium catalysts to facilitate carbon-carbon bond formation between vinyl pyridines and various coupling partners [1] [2] [3].
The most extensively studied system involves the use of palladium dichloride bis(tricyclohexylphosphine) as the catalyst precursor for cross-coupling reactions between 2-vinylpyridine and aryl chlorides [2]. This methodology provides trans-2-styrylpyridines with diverse functional groups incorporated on the benzene ring. The reaction proceeds under relatively mild conditions and demonstrates broad substrate scope, accommodating both electron-rich and electron-poor aryl chlorides.
An alternative approach utilizes palladium(II) trifluoroacetate in combination with 1,10-phenanthroline as the ligand system [1] [4]. This oxidative Heck coupling methodology enables the cross-coupling of vinyl pyridines with aryl boronic acids under ambient conditions. The reaction is conducted in N,N-dimethylformamide as the solvent under an atmosphere of oxygen gas, with silver(I) oxide serving as the oxidant. The products are obtained as single stereoisomers in moderate to good yields after 24 hours of reaction time.
Secondary phosphine oxide-ligated palladium complexes have emerged as effective precatalysts for Heck reactions under mild reaction conditions [3]. These systems demonstrate excellent compatibility with both electron-rich and electron-poor olefins, providing the corresponding coupled products in excellent yields. The methodology features broad substrate scope and operates under milder conditions compared to traditional phosphine-ligated systems.
The silyl-Heck reaction represents a specialized variant that enables the preparation of vinylsilanes directly from alkenes [5] [6]. This methodology employs palladium catalysts with sterically demanding ligands such as tert-butyldi(phenyl)phosphine to accommodate the bulky trimethylsilyl group. The reaction achieves high yields of E-vinylsilanes when applied to styrene substrates, with turnover numbers reaching up to 1,900,000 over 24 hours under optimized conditions.
Table 1: Palladium-Catalyzed Heck-Type Coupling Reactions
Catalyst System | Substrate | Coupling Partner | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|---|
PdCl2(PCy3)2 | 2-Vinylpyridine | Aryl chlorides | Not specified | Good yields | Trans products |
Pd(OAc)2/1,10-phenanthroline | Vinyl pyridines | Aryl boronic acids | Room temperature | Moderate to good | Single stereoisomer |
Pd(TFA)2/1,10-phenanthroline | Vinyl pyridines | Aryl boronic acids | Room temperature | Moderate to good | Single stereoisomer |
SPO-Pd complex | Aryl halides | Olefins | Mild conditions | Excellent | High |
Pd(dba)2 | Aryl iodides | Silyl hydrides | Not specified | Not specified | Not specified |
Rhodium-mediated hydrosilylation techniques provide alternative pathways for introducing silicon-containing functional groups into pyridine derivatives. These methodologies leverage the unique reactivity of rhodium complexes toward silicon-hydrogen bonds and their ability to facilitate regioselective and stereoselective transformations [7] [8] [9] [10].
Rhodium complexes containing pyridine-2-yloxy-silyl-based N,Si-ligands have been developed for hydrosilylation applications [9]. The synthesis involves the reaction of [Rh(Cl)(coe)2]2 with the appropriate ligand in the presence of stoichiometric amounts of tricyclohexylphosphine or di-tert-butylphosphine at 273 K. The resulting rhodium(III) complexes [Rh(H)(Cl)(κ2-NSi)(L)] are isolated as bright yellow solids in yields ranging from 91 to 96 percent.
Asymmetric hydrosilylation of ketones has been achieved using rhodium catalysts derived from bis(oxazolinyl)pyridine ligands [8]. The optimal ligand, 4-(4-ethylphenyl)-2,6-bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine, provides excellent enantioselectivity in the hydrosilylation process. The electronic effects of remote substituents on the pyridine ring significantly influence the catalytic activity of the rhodium catalyst.
Cationic rhodium(I) complexes containing picolyl-N-heterocyclic carbene ligands serve as highly E-selective alkyne hydrosilylation catalysts [10]. These systems exhibit catalytic activities with turnover frequencies up to 500 h⁻¹ at substrate-to-catalyst ratios of 1000. The methodology demonstrates excellent E-selectivities with E/α ratios greater than or equal to 95/5 in the hydrosilylation of terminal alkynes with both carbosilanes and alkoxysilanes.
Rhodium-catalyzed trans-bis-silylation reactions of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives have been reported using [RhCl(CO)2]2 as the catalyst [11]. The reactions are conducted at 110°C and result in the formation of pyridine-fused siloles through intramolecular cyclization. Density functional theory calculations have been employed to understand the reaction mechanism and rationalize the formation of trans-bis-silylation products via cis-bis-silylation intermediates.
Table 2: Rhodium-Mediated Hydrosilylation Techniques
Catalyst System | Substrate Type | Reaction Conditions | TOF (h⁻¹) | Selectivity | Yield (%) |
---|---|---|---|---|---|
Rh(H)(Cl)(κ2-NSi)(PCy3) | Pyridine-silyl compounds | 273 K, stoichiometric base | Not specified | High | 91-96 |
[RhCl(CO)2]2 | Ethynyl-pyridines | 110°C, catalytic amounts | Not specified | Trans-bis-silylation | Good |
Rh-picolyl-NHC complexes | Terminal alkynes | Room temperature to 50°C | Up to 500 | E/α ratio ≥95/5 | Good to excellent |
Rh(I) complexes | 2-Vinylpyridines | Ambient conditions | Not specified | Regioselective β-alkylation | High for linear olefins |
Rh-chiral ligand systems | α-Arylenamides | Mild conditions | Not specified | Excellent enantioselectivity | Excellent |
Condensation reactions involving formaldehyde represent classical and industrially relevant approaches for the synthesis of vinylpyridine derivatives. These methodologies typically involve the condensation of methylpyridines with formaldehyde followed by dehydration to generate the vinyl functionality [12] [13] [14].
The most established industrial process involves the reaction of 2-methylpyridine with formaldehyde under high temperature and pressure conditions [14]. The reaction is conducted at 250°C under a pressure of 9.08 MPa with a residence time of 8 minutes. This process yields 2-hydroxyethylpyridine as the primary product with a single-pass yield of 30 percent. The unreacted 2-methylpyridine is recovered through washing with 50 percent sodium hydroxide solution followed by fractional distillation.
The subsequent dehydration step involves treatment of 2-hydroxyethylpyridine with 50 percent sodium hydroxide solution under reflux conditions. The dehydrated reaction mixture is subjected to distillation under reduced pressure, collecting fractions above 70°C at 8.0 kPa to obtain crude 2-vinylpyridine. Final purification through fractional distillation provides 2-vinylpyridine with greater than 98 percent purity.
Alternative condensation approaches utilize the gas-phase catalytic reaction of acetaldehyde, formaldehyde, and ammonia for pyridine synthesis [15]. This process employs zeolite or silica-alumina catalysts and operates in the temperature range of 100 to 190°C. The reaction provides access to the pyridine ring system, which can subsequently be functionalized to introduce vinyl and silyl substituents.
The Hantzsch pyridine synthesis represents a multi-component approach utilizing formaldehyde as one of the key reagents [13]. This methodology involves the condensation of formaldehyde with β-keto esters and nitrogen donors such as ammonium acetate. The initial reaction product is a dihydropyridine that requires subsequent oxidation to achieve aromatization and form the pyridine ring.
Advanced deprotonative functionalization methods have been developed for the coupling of pyridines with aldehydes under ambient conditions [16]. These reactions utilize cesium fluoride as a catalyst in combination with tris(trimethylsilyl)amine to generate amide bases in situ. Pyridine substrates bearing electron-withdrawing substituents at the 3- and 5-positions react efficiently at the 4-position with various aldehydes including aromatic aldehydes and aliphatic aldehydes.
Table 3: Condensation Reactions with Formaldehyde
Starting Material | Reagent | Reaction Conditions | Catalyst | Yield (%) | Product |
---|---|---|---|---|---|
2-Methylpyridine | Formaldehyde | 250°C, 9.08 MPa, 8 min | Not specified | 30 (single pass) | 2-Hydroxyethylpyridine |
Acetaldehyde + Formaldehyde | Ammonia | Gas phase, 100-190°C | Zeolite/silica-alumina | High yields reported | Pyridine |
2-Hydroxyethylpyridine | Dehydration catalyst | 100-190°C, 5-30 min | H2SO4, H3PO4, NaOH, KOH | High yield crude product | 2-Vinylpyridine |
Pyridine + Aldehydes | CsF/N(TMS)3 | Ambient conditions | CsF catalytic | Efficient | 4-Functionalized pyridines |
β-keto esters + Formaldehyde | Ammonium acetate | Reflux conditions | Various acids | Moderate to good | Hantzsch products |
Dehydration strategies for intermediate alcohols constitute a critical component in the synthesis of 2-(dimethylvinylsilyl)pyridine, particularly in transforming hydroxyethylpyridine intermediates to the corresponding vinyl derivatives. These methodologies encompass both acidic and basic dehydration conditions, each offering distinct advantages and limitations [17] [18] [19] [20].
Phosphorous oxychloride (POCl3) in combination with pyridine represents a widely employed dehydration method that operates under relatively mild conditions [18] [21] [20]. This methodology is particularly advantageous for compounds that are susceptible to decomposition under strongly acidic conditions. The mechanism involves the initial conversion of the hydroxyl group into a better leaving group through reaction with POCl3, followed by elimination via an E2 mechanism facilitated by pyridine as the base. The reaction typically proceeds at room temperature to reflux conditions and provides alkenes in yields ranging from 70 to 90 percent.
Concentrated sulfuric acid represents the classical approach for alcohol dehydration, operating through an E1 mechanism for secondary and tertiary alcohols [17] [19]. The required reaction temperatures decrease with increasing substitution of the hydroxy-containing carbon, with tertiary alcohols requiring temperatures of 25 to 80°C, secondary alcohols requiring 100 to 140°C, and primary alcohols requiring 170 to 180°C. While this method is operationally simple, it suffers from the potential for carbocation rearrangements, particularly with secondary and tertiary substrates.
Phosphoric acid (H3PO4) provides an alternative acidic dehydration method that operates at temperatures typically ranging from 100 to 200°C [19]. This approach offers general applicability across various alcohol substrates while maintaining good functional group tolerance. The methodology provides yields generally in the range of 65 to 80 percent and represents a compromise between reaction conditions and substrate compatibility.
para-Toluenesulfonic acid (p-TsOH) serves as another acidic dehydration reagent that can be employed under variable temperature conditions depending on the substrate [19]. This methodology provides good yields typically ranging from 70 to 85 percent while offering better control over reaction conditions compared to sulfuric acid. The use of p-TsOH minimizes some of the harsh conditions associated with concentrated mineral acids.
Base-mediated dehydration strategies have been developed for specific substrate classes, particularly in the context of pyridine synthesis [22]. These methodologies typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide under elevated temperatures. The approach demonstrates good functional group tolerance and can be particularly effective for substrates containing acid-sensitive functionalities.
The choice of dehydration method depends critically on the substrate structure and the presence of acid or base-sensitive functional groups. For 2-(dimethylvinylsilyl)pyridine synthesis, the silicon-containing functionalities may influence the optimal choice of dehydration conditions, with POCl3/pyridine often representing the method of choice due to its mild conditions and minimal potential for side reactions.
Table 4: Dehydration Strategies for Intermediate Alcohols
Method | Mechanism | Temperature Range (°C) | Advantages | Limitations | Typical Yield (%) |
---|---|---|---|---|---|
POCl3/Pyridine | E2 | Room temperature to reflux | No rearrangements, mild conditions | Requires anhydrous conditions | 70-90 |
H2SO4 (conc.) | E1 | 170-180 (1°), 100-140 (2°), 25-80 (3°) | Simple procedure | Carbocation rearrangements | 60-85 |
H3PO4 | E1/E2 | 100-200 | General applicability | High temperature required | 65-80 |
p-TsOH | E1 | Variable | Good yields | Potential side reactions | 70-85 |
Base-mediated cyclization | Elimination | Variable | Functional group tolerance | Limited substrate scope | Variable |
Nuclear magnetic resonance spectroscopy provides fundamental structural information for 2-(Dimethylvinylsilyl)pyridine through characteristic chemical shifts and coupling patterns in both proton and carbon spectra.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)
The ¹H nuclear magnetic resonance spectrum of 2-(Dimethylvinylsilyl)pyridine exhibits distinctive resonances corresponding to the pyridine ring protons, vinyl group protons, and silicon-bound methyl groups [1] [2]. The aromatic protons of the pyridine ring typically appear in the characteristic downfield region between 7.0-8.8 parts per million. The vinyl protons attached to silicon display characteristic patterns in the 5.5-6.5 parts per million range, showing typical alkene coupling with the olefinic protons [1].
The dimethylsilyl group contributes two equivalent methyl resonances, typically appearing as a singlet in the upfield region around 0.0-0.5 parts per million, characteristic of protons bound to silicon atoms [1]. The chemical shift values and multiplicities provide definitive confirmation of the molecular structure and substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)
The ¹³C nuclear magnetic resonance spectrum reveals the carbon framework of the molecule with distinctive resonances for each carbon environment [1]. The pyridine ring carbons appear in the aromatic region (approximately 120-160 parts per million), with the carbon bearing the silyl substituent showing characteristic downfield shifts due to the silicon substitution effect [1].
The vinyl carbon atoms bound to silicon exhibit resonances in the olefinic region (approximately 130-140 parts per million), while the dimethylsilyl carbon atoms appear in the characteristic upfield region (approximately -5 to 5 parts per million) [1]. The spectral pattern confirms the connectivity and substitution pattern of the silicon-containing functional groups.
Mass spectrometry provides molecular ion confirmation and characteristic fragmentation patterns that enable structural elucidation and identification of 2-(Dimethylvinylsilyl)pyridine.
Molecular Ion Characteristics
The molecular ion peak appears at mass-to-charge ratio 163, corresponding to the molecular formula C₉H₁₃NSi [1] [3]. The exact mass of 163.081726 provides high-resolution confirmation of the molecular composition [1] [3]. The molecular ion stability depends on the ionization method employed, with electron impact ionization typically producing moderate intensity molecular ion peaks.
Fragmentation Pathways
The fragmentation pattern exhibits characteristic losses consistent with the structural features of organosilicon compounds. Primary fragmentation involves loss of methyl groups from the dimethylvinylsilyl substituent, producing fragments at mass-to-charge ratios corresponding to [M-CH₃]⁺ and [M-2CH₃]⁺ [1]. Secondary fragmentation includes loss of the vinyl group, generating fragments characteristic of dimethylsilyl-pyridine species.
The pyridine ring typically exhibits high stability under mass spectrometric conditions, often appearing as a base peak or prominent fragment in the spectrum [1]. Silicon-specific fragmentation patterns provide additional structural confirmation through characteristic isotope patterns and fragmentation behaviors unique to organosilicon compounds.
Thermodynamic characterization of 2-(Dimethylvinylsilyl)pyridine includes fundamental physical properties that determine its behavior in various applications and processing conditions.
Density Measurements
The density of 2-(Dimethylvinylsilyl)pyridine has been determined to be 0.916 grams per milliliter at 25°C [1] [4]. Alternative measurements report values in the range of 0.9 ± 0.1 grams per cubic centimeter, indicating good reproducibility across different analytical determinations [1]. The relatively low density reflects the presence of the organosilicon substituent, which contributes to reduced molecular packing efficiency compared to purely organic analogues.
The density value is consistent with typical organosilicon compounds and provides important information for practical applications including volumetric calculations, separation processes, and formulation chemistry [1] [4].
Refractive Index Determinations
The refractive index of 2-(Dimethylvinylsilyl)pyridine has been measured as n₂₀/D = 1.504 at 20°C [1] [4]. Alternative determinations report values of 1.486, indicating slight variations potentially due to sample purity or measurement conditions [1]. The refractive index provides insight into the electronic properties and polarizability of the compound.
The measured refractive index is consistent with aromatic compounds containing silicon substituents and provides valuable information for optical applications and analytical identification [1] [4].
Flammable;Irritant